molecular formula C17H17NS2 B14229489 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole CAS No. 820961-96-4

2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole

Cat. No.: B14229489
CAS No.: 820961-96-4
M. Wt: 299.5 g/mol
InChI Key: OMLRAYHFMSUFMB-QGZVFWFLSA-N
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Description

2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused with a thiazole ring. The presence of the sulfanyl group and the phenylbutan-2-yl substituent adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with (2R)-2-phenylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the phenylbutan-2-yl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenylbutan-2-yl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercaptobenzothiazole
  • 2-(trifluoromethyl)-1,3-benzothiazole
  • 2-(pentafluorosulfanyl)-1,3-benzothiazole

Uniqueness

2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the (2R)-2-phenylbutan-2-yl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

820961-96-4

Molecular Formula

C17H17NS2

Molecular Weight

299.5 g/mol

IUPAC Name

2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C17H17NS2/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1

InChI Key

OMLRAYHFMSUFMB-QGZVFWFLSA-N

Isomeric SMILES

CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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